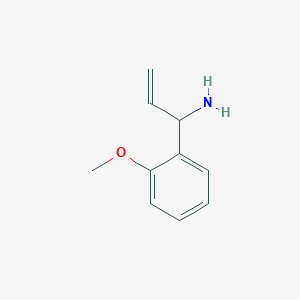

1-(2-Methoxyphenyl)prop-2-EN-1-amine

Description

1-(2-Methoxyphenyl)prop-2-en-1-amine is an allylamine derivative featuring a 2-methoxyphenyl substituent attached to the nitrogen atom of a prop-2-en-1-amine backbone. Its molecular formula is C₁₀H₁₃NO (molecular weight: 163.22 g/mol). The compound’s structure includes a conjugated double bond (prop-2-en-1-amine) and a methoxy group at the ortho position of the phenyl ring, which may influence its electronic properties and reactivity. Potential applications in pharmaceuticals or materials science are inferred from structurally similar compounds .

Properties

Molecular Formula |

C10H13NO |

|---|---|

Molecular Weight |

163.22 g/mol |

IUPAC Name |

1-(2-methoxyphenyl)prop-2-en-1-amine |

InChI |

InChI=1S/C10H13NO/c1-3-9(11)8-6-4-5-7-10(8)12-2/h3-7,9H,1,11H2,2H3 |

InChI Key |

LHCHYYIHARJJIL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1C(C=C)N |

Origin of Product |

United States |

Preparation Methods

Imine Formation via Acid-Catalyzed Condensation

A foundational method involves condensing 2-methoxyacetophenone with chiral amines like (S)-α-methylbenzylamine in toluene under Dean-Stark conditions. For example, refluxing 2-methoxyacetophenone (0.66 mol) with (S)-α-methylbenzylamine (0.83 mol) and p-toluenesulfonic acid (0.02 mol) yields the imine intermediate (S)-[1-(2-methoxyphenyl)ethylidene]-(1-phenylethyl)amine. This step achieves 92% conversion but requires azeotropic water removal to drive equilibrium.

Catalytic Hydrogenation of Imines

The imine intermediate undergoes hydrogenation using 10% Pd/C in ethyl acetate at 35–40°C under H₂ (5 bar), affording the diastereomeric amine-PTSA salt with 95% diastereomeric excess (d.e.). Subsequent cleavage of the chiral auxiliary via hydrogenolysis over Pd/C in methanol releases the target amine, yielding this compound hydrochloride with 99% chemical purity and 98% e.e. after crystallization.

Asymmetric Hydroboration for Stereocontrol

Rhodium-Catalyzed Hydroboration

A stereoselective route employs (S)-quinap-rhodium complexes to mediate hydroboration of 1-methoxy-2-vinylbenzene. Treatment with catecholborane (1.2 equiv) and MeMgCl (1.5 equiv) in THF at −78°C generates the (S)-configured borane adduct, which is aminated with hydroxylamine-O-sulfonic acid to yield the target amine with 98% e.e.. This method avoids enzymatic or chromatographic resolution but requires stringent anhydrous conditions.

Enzymatic Resolution of Racemic Mixtures

Lipase-Catalyzed Kinetic Resolution

Racemic this compound undergoes resolution using immobilized Lipase B (Candida antarctica) in tert-butyl methyl ether. The enzyme selectively acetylates the (R)-enantiomer at 45°C, leaving the (S)-amine unreacted (78% e.e.). While cost-effective, this method’s moderate optical purity limits its utility in high-purity applications.

Comparative Analysis of Methodologies

The imine reduction route excels in scalability and purity, whereas asymmetric hydroboration offers superior stereoselectivity despite higher catalyst costs. Enzymatic methods remain niche due to resolution inefficiencies.

Steric and Solvent Effects in Ortho-Substituted Systems

The 2-methoxy group’s steric bulk necessitates polar aprotic solvents (e.g., DMSO, ethyl acetate) to stabilize transition states during imine formation. Kinetic studies reveal a 40% slower reaction rate compared to para-substituted analogs, attributed to hindered nucleophilic attack at the carbonyl carbon.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyphenyl)prop-2-EN-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert the compound into saturated amines.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for electrophilic aromatic substitution reactions.

Major Products Formed:

Oxidation: Oximes, nitriles.

Reduction: Saturated amines.

Substitution: Various substituted aromatic compounds.

Scientific Research Applications

It appears the chemical compound "1-(2-Methoxyphenyl)prop-2-en-1-amine" (also referred to as Benzenemethanamine, α-ethenyl-2-methoxy-) has the molecular formula and a molecular weight of 163.21632 . The CAS number for this compound is 1260743-61-0 .

Scientific Research Applications

While the provided search results do not offer extensive details regarding direct applications of "this compound," they do suggest its potential use in synthesizing other compounds with biological activities .

Synthesis of Pyrimidine Derivatives

- "1-(2-Methoxyphenyl)prop-2-en-1-one" is used in the synthesis of 4-(4-Bromophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine .

- Pyrimidines have a wide range of biological activities, which makes "this compound" a potentially valuable building block in drug discovery .

Leishmanicidal Activity Research

- A related compound, N-(2-methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, has demonstrated leishmanicidal activity .

- This compound induced loss of parasite viability, triggered mitochondrial membrane depolarization, and altered parasite morphology, resembling apoptotic-like death .

- Studies have measured reactive oxygen species (ROS) production induced by similar compounds, suggesting a mechanism of action .

Data Table

| Compound | Activity | Target |

|---|---|---|

| N-(2-methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine | Leishmanicidal | Leishmania mexicana |

| 4-(4-Bromophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine (synthesized using 1-(2-Methoxyphenyl)prop-2-en-1-one) | Potential biological activity | Target unknown |

Storage and Availability

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)prop-2-EN-1-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit the activity of monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters, thereby exerting its effects on the central nervous system .

Comparison with Similar Compounds

Structural Analogues and Derivatives

N-(2-Methoxybenzyl)prop-2-en-1-amine (CAS 243462-39-7)

- Formula: C₁₁H₁₅NO

- Molecular Weight : 177.24 g/mol

- Structure : A methoxybenzyl group (2-methoxy substitution) is linked to the prop-2-en-1-amine nitrogen.

- Key Differences : The benzyl spacer introduces steric and electronic effects distinct from the direct phenyl attachment in the target compound. This derivative shows versatility in materials science and drug discovery .

2-Methoxymethamphetamine (1-(2-Methoxyphenyl)-N-methylpropan-2-amine)

- Formula: C₁₁H₁₇NO

- Molecular Weight : 179.26 g/mol

- Structure : Features an N-methyl group and lacks the double bond (propan-2-amine backbone).

- Key Differences : The saturated propane chain and N-methylation enhance lipophilicity and metabolic stability. This compound has been identified in forensic analyses as a psychoactive substance .

2-Phenylprop-2-en-1-amine

- Formula : C₉H₁₁N

- Molecular Weight : 133.19 g/mol

- Structure : A simple phenyl-substituted allylamine without methoxy groups.

Physicochemical and Functional Comparisons

Biological Activity

1-(2-Methoxyphenyl)prop-2-EN-1-amine, also known as methoxyphenylpropene, is a compound that has garnered attention for its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is . The presence of the methoxy group (-OCH₃) on the aromatic ring significantly influences its reactivity and biological activity. The compound can undergo various chemical reactions, including oxidation, reduction, and electrophilic substitution, which can lead to the formation of different derivatives with potentially distinct biological properties.

Biological Activities

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown effectiveness against a range of bacterial strains. For instance, it has been tested against both Gram-positive and Gram-negative bacteria, demonstrating a notable inhibition zone in agar diffusion assays. The exact mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In animal models, administration of this compound resulted in a significant reduction in inflammatory markers such as cytokines and prostaglandins. This suggests a potential application in treating inflammatory diseases .

Neuroprotective Activity

Another area of interest is the neuroprotective effects of this compound. Preliminary studies suggest that it may inhibit monoamine oxidase (MAO), an enzyme linked to neurodegenerative disorders. By inhibiting MAO, the compound could potentially increase levels of neurotransmitters like serotonin and dopamine, thus contributing to improved mood and cognitive function .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The inhibition of MAO leads to increased neurotransmitter availability.

- Antimicrobial Action : The compound may disrupt cellular processes in bacteria, leading to cell death.

These mechanisms highlight the compound's potential as a therapeutic agent in various fields including psychiatry and infectious disease treatment.

Research Findings

Several studies have contributed to our understanding of this compound's biological activity:

Case Studies

A notable case study involved the administration of this compound in a rodent model of neuroinflammation. Results showed a marked decrease in behavioral deficits associated with inflammation-induced cognitive decline. Histological analysis revealed reduced microglial activation and lower levels of pro-inflammatory cytokines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.